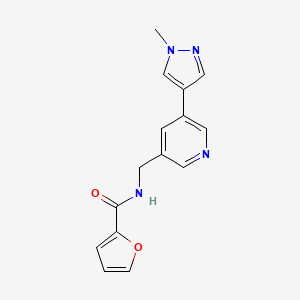
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure. For instance, the synthesis of “N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine” includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR). The structure can also be confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various methods. For instance, the boiling point can be predicted, and the compound’s solubility in different solvents can be determined .科学的研究の応用
Antiprotozoal Agents
Research demonstrates the synthesis of compounds related to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide, showcasing strong DNA affinities and in vitro activity against protozoal infections like Trypanosoma brucei rhodesiense and Plasmodium falciparum. The development of these compounds into potential antiprotozoal agents underscores the importance of structural analogs in therapeutic applications (Ismail et al., 2004).
Heterocyclic Chemistry
The compound's framework serves as a precursor in the synthesis of complex heterocyclic structures, facilitating the exploration of novel chemical entities. For instance, the synthesis and transformations of related heterocyclic compounds have been reported, which are significant for developing new materials with potential biological activities (El’chaninov et al., 2018).
Fungicidal Research
In the realm of agricultural chemistry, derivatives of furan-2-carboxamide, which share a core similarity with the target compound, have been investigated for their fungicidal properties. This research contributes to the development of new agrochemicals aimed at enhancing crop protection (Masatsugu et al., 2010).
Amplification of Antibiotics
Studies have also explored the role of related compounds in amplifying the effects of antibiotics like phleomycin against bacterial strains such as Escherichia coli, showcasing the compound’s utility in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Synthesis of N-alkylated Derivatives
Further research into N-alkylated derivatives of closely related compounds demonstrates the versatility of these chemical frameworks in synthesizing a variety of biologically active molecules. This synthesis pathway underscores the compound's relevance in medicinal chemistry and drug design (El-Essawy & Rady, 2011).
Antibacterial Activity
The antibacterial potential of pyrazolopyridine derivatives, akin to the core structure of the compound , has been evaluated, revealing moderate to good activity against various bacterial strains. This highlights the compound's potential in the development of new antibacterial agents (Panda et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-15(20)14-3-2-4-21-14/h2-6,8-10H,7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLIMBVQCLQIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

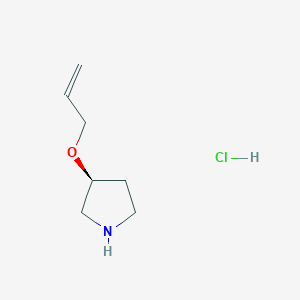
![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)
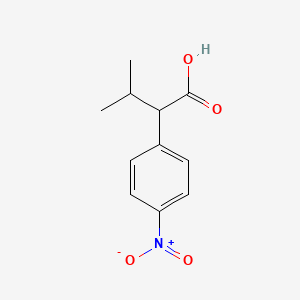
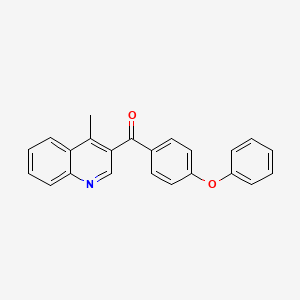
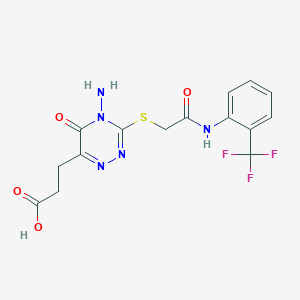
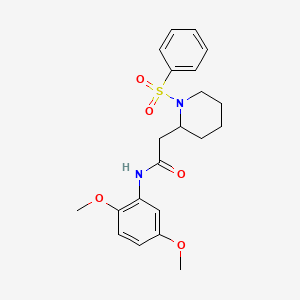
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)
![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)
![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)
![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)
![N-(3-chlorophenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2759094.png)
![3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)